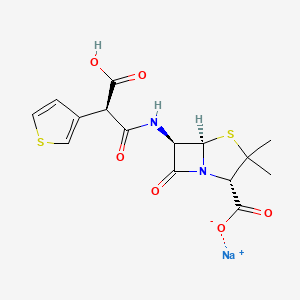

Ticarcillin (monosodium)

Description

BenchChem offers high-quality Ticarcillin (monosodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ticarcillin (monosodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H15N2NaO6S2 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/q;+1/p-1/t7-,8-,9+,12-;/m1./s1 |

InChI Key |

PBVBBUWVRCCZHI-GHRKWLBTSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Ticarcillin (Monosodium): Mechanistic Action and Experimental Validation in Gram-Negative Bacteria

[1]

Executive Summary

Ticarcillin (monosodium) is a semi-synthetic carboxypenicillin designed specifically to penetrate the outer membrane of Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1][2] Unlike early penicillins that primarily target PBP1a/1b to induce rapid lysis, Ticarcillin exhibits a high-affinity selectivity for PBP3 (FtsI) , a transpeptidase essential for septal peptidoglycan synthesis.[1][2] This specific molecular interaction results in a distinct phenotypic response: filamentation , followed by delayed cell lysis.[1][2] This guide delineates the molecular pharmacology, resistance mechanisms, and validated experimental protocols for assessing Ticarcillin’s efficacy.

Molecular Pharmacology

Chemical Structure & Properties: Ticarcillin belongs to the carboxypenicillin class, distinguished by a carboxylic acid group at the R-position.[1] The monosodium salt form (CAS: 74682-62-5) is the standard reagent for in vitro research, offering high aqueous solubility (>50 mg/mL) and stability at physiological pH.[1]

Mechanism of Action: The PBP3 Blockade

Peptidoglycan Synthesis Inhibition

Bacterial cell wall integrity relies on the cross-linking of peptidoglycan strands, catalyzed by transpeptidase enzymes known as Penicillin-Binding Proteins (PBPs).[1][2][4][5] Ticarcillin acts as a suicide substrate, forming a stable acyl-enzyme complex with the active site serine of these PBPs.[1]

Target Specificity: The Filamentation Response

In P. aeruginosa and E. coli, PBPs have distinct roles. Ticarcillin displays a hierarchical affinity profile:

-

Primary Target (PBP3/FtsI): High Affinity. PBP3 is responsible for synthesizing the peptidoglycan required for the septum (cell division).[1][2]

-

Secondary Targets (PBP1a/1b): Moderate/Low Affinity. These are responsible for cell elongation.[1][2]

The Mechanistic Cascade: When Ticarcillin binds PBP3, septation is blocked while cell elongation (mediated by PBP1a/1b) continues uninhibited.[1][2] This uncoupling leads to the formation of long, non-septate filaments.[2] As the cell mass increases without division, the structural integrity of the cell wall eventually fails, leading to osmotic lysis.

Visualization of Signaling Pathway

The following diagram illustrates the specific blockade of septation leading to filamentation.

Caption: Figure 1.[1][2][6] Mechanism of Ticarcillin-induced filamentation via selective PBP3 inhibition.[1]

Resistance Mechanisms & Synergy

Ticarcillin is vulnerable to hydrolysis by Beta-lactamases.[1][2][7] In P. aeruginosa, the chromosomal AmpC cephalosporinase is the primary resistance mediator.[8]

-

Mechanism: AmpC hydrolyzes the cyclic amide bond of the beta-lactam ring, rendering Ticarcillin inactive.[1]

-

Counter-Strategy: Co-administration with Clavulanic Acid (a suicide inhibitor of beta-lactamases).[1][2] Note: Clavulanic acid inhibits plasmid-mediated beta-lactamases (e.g., TEM, SHV) effectively but is a weak inhibitor of chromosomal AmpC.[1][2]

Experimental Validation Protocols

To validate Ticarcillin's mechanism in a research setting, two primary assays are recommended: The Bocillin FL Competition Assay (molecular validation) and Phase-Contrast Microscopy (phenotypic validation).[1][2]

Protocol 1: Competitive PBP Binding Assay (Bocillin FL)

This assay determines the affinity of Ticarcillin for specific PBPs by measuring its ability to compete with Bocillin FL (a fluorescent penicillin) for binding sites.[1][2][9]

Reagents:

Workflow:

-

Incubation (Competition): Incubate membrane proteins (50 µg) with varying concentrations of Ticarcillin (0, 0.1, 1, 10, 100 µg/mL) for 30 minutes at 37°C. Rationale: This allows Ticarcillin to saturate its high-affinity targets.[1][2]

-

Labeling: Add Bocillin FL (final conc. 10 µM) to all samples and incubate for 30 minutes. Rationale: Bocillin FL will bind only to PBPs that are NOT occupied by Ticarcillin.

-

Denaturation: Stop reaction with SDS-loading buffer and boil for 3 minutes.

-

Separation: Resolve proteins on a 10% SDS-PAGE gel.

-

Imaging: Visualize using a fluorescence scanner (Excitation 488nm / Emission 520nm).

Interpretation:

-

PBP3 Band: Should show decreased fluorescence at lower Ticarcillin concentrations (indicating high affinity/competition).[1][2]

-

PBP1a/1b Bands: Fluorescence persists until higher concentrations are reached.[1][2]

Caption: Figure 2. Workflow for Competitive PBP Binding Assay using Bocillin FL.

Protocol 2: Phenotypic Microscopy (Filamentation)

Objective: Confirm PBP3 inhibition by observing morphological changes.[1][2]

-

Culture: Grow P. aeruginosa to early log phase (

). -

Treatment: Add Ticarcillin at

MIC and -

Fixation: Fix cells with 2.5% glutaraldehyde (optional) or view live.

-

Microscopy: Use Phase-Contrast microscopy at 1000x magnification.

-

Result: Treated cells should appear as elongated filaments (>10 µm) compared to short rods (1–2 µm) in control.[1][2]

Quantitative Data Summary

| Parameter | Value / Characteristic | Notes |

| Primary Target | PBP3 (FtsI) | Essential for septation |

| Secondary Targets | PBP1a, PBP1b | Essential for elongation |

| MIC (P. aeruginosa) | 16 – 64 µg/mL | Wild-type strains |

| Phenotype | Filamentation | Distinct from "bulging" (PBP2 inhibition) |

| Resistance Factor | AmpC Beta-lactamase | Chromosomally encoded, inducible |

References

-

Mechanism of Action of Carboxypenicillins. Antimicrobial Agents and Chemotherapy. Detailed analysis of PBP binding profiles in Pseudomonas.

-

Penicillin-Binding Proteins of Pseudomonas aeruginosa. Journal of Bacteriology. Identification of PBP3 as the lethal target for Ticarcillin.[2]

-

Bocillin FL: A Sensitive Reagent for Detection of PBPs. National Institutes of Health (NIH).[1][2] Protocol validation for fluorescent PBP assays.

-

Ticarcillin Monosodium Chemical Structure. PubChem. Chemical and physical properties of the monosodium salt.

-

Beta-lactam Resistance in Pseudomonas aeruginosa. Clinical Microbiology Reviews. Role of AmpC and efflux pumps.[2]

Sources

- 1. Ticarcillin - Wikipedia [en.wikipedia.org]

- 2. TICARCILLIN MONOSODIUM [drugs.ncats.io]

- 3. GSRS [precision.fda.gov]

- 4. What is the mechanism of Ticarcillin Disodium? [synapse.patsnap.com]

- 5. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. infectionsinsurgery.org [infectionsinsurgery.org]

- 8. Molecular Mechanisms of β-Lactam Resistance Mediated by AmpC Hyperproduction in Pseudomonas aeruginosa Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

Ticarcillin Monosodium Solubility Dynamics: A Technical Guide for in vitro and in vivo Workflows

Executive Summary

Ticarcillin is a broad-spectrum, semi-synthetic carboxypenicillin antibiotic widely utilized in drug development and microbiological research[1]. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa and Stenotrophomonas maltophilia[1][2]. As a Senior Application Scientist, I have observed that the most common point of failure in beta-lactam assays stems from improper solvent selection and storage, leading to premature lactam ring hydrolysis. This whitepaper provides a comprehensive, self-validating framework for handling Ticarcillin monosodium, focusing on its solubility profiles and stability in water and dimethyl sulfoxide (DMSO).

Physicochemical Profiling & Causality of Solubility

Ticarcillin monosodium (Molecular Weight: ~406.4 g/mol ) is typically supplied as a white to pale-yellow, highly hygroscopic powder[1]. The inclusion of the sodium salt enhances the molecule's polarity, rendering it freely soluble in aqueous environments.

However, the core structural feature of Ticarcillin—the beta-lactam ring—is inherently susceptible to nucleophilic attack by water[3][4]. This causes rapid hydrolytic degradation in aqueous solutions. Consequently, the choice of solvent dictates the experimental timeline: water is ideal for immediate physiological assays, whereas anhydrous DMSO is the mandatory solvent for long-term stock preservation, as the absence of water molecules prevents hydrolysis[5].

Quantitative Solubility Data

The solubility of Ticarcillin sodium salts varies based on the solvent's dielectric constant and the presence of trace moisture. Moisture-contaminated DMSO significantly reduces solubility and compromises compound stability[5].

| Solvent | Max Reported Solubility | Recommended Stock Concentration | Storage Stability | Causality & Notes |

| Water / PBS | 86 - 100 mg/mL[5][6] | 10 - 50 mg/mL | < 1 Day (4°C)[4] | Highly polar salt form ensures rapid dissolution. Susceptible to rapid beta-lactam hydrolysis. Must be prepared fresh. |

| Anhydrous DMSO | 16 - 86 mg/mL[4][5] | 10 - 20 mg/mL | 1 Month (-20°C) to 6 Months (-80°C)[5][6] | Aprotic solvent prevents hydrolysis. Critical: Must use fresh, anhydrous DMSO. Moisture drastically reduces solubility[5]. |

| Ethanol | Insoluble / ~2 mg/mL[4][5] | N/A | N/A | Lacks sufficient polarity to solvate the monosodium salt effectively[4]. |

Mechanistic Pathway

Ticarcillin exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs) located within the bacterial cell wall[1]. By binding to the active site of these transpeptidase enzymes, it prevents the cross-linking of peptidoglycan strands, a critical structural component. This inhibition leads to a weakened cell wall, osmotic instability, and ultimate cell lysis[1][3].

Caption: Ticarcillin mechanism of action: PBP binding to bacterial cell lysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a verification mechanism to confirm success before proceeding to the next phase of the workflow.

Protocol 1: Preparation of Aqueous Working Solutions (For immediate use)

-

Weighing : Accurately weigh the required mass of Ticarcillin monosodium using an analytical balance in a low-humidity environment.

-

Dissolution : Add the appropriate volume of sterile, double-distilled water (ddH2O) or PBS (pH 7.2) to achieve a concentration of 10 mg/mL[4]. Vortex gently.

-

Validation: The solution must become completely clear within 60 seconds. If particulates remain, the solubility limit may have been exceeded due to localized saturation.

-

-

pH Verification : Check the pH of the solution. A standard 5% aqueous solution should exhibit a pH between 5.5 and 7.5[7].

-

Causality: Extreme pH deviations accelerate beta-lactam ring opening.

-

-

Sterile Filtration & Application : Pass the solution through a 0.22 µm PES syringe filter. Use immediately in biological assays. Do not store aqueous solutions for more than 24 hours[4].

Protocol 2: Preparation of DMSO Stock Solutions (For long-term storage)

-

Solvent Preparation : Purge fresh, anhydrous DMSO with an inert gas (e.g., Nitrogen or Argon)[4].

-

Dissolution : Add the purged DMSO to the lyophilized powder to achieve a stock concentration of 20 mg/mL. Use mild sonication if necessary, but strictly avoid heat [6].

-

Validation: Visual inspection should confirm a clear, pale-yellow solution. Phase separation or cloudiness indicates moisture contamination in the DMSO[5].

-

-

Aliquotting : Divide the stock solution into single-use amber vials to protect from light.

-

Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and cause product inactivation[6].

-

-

Storage : Store aliquots at -80°C.

Caption: Step-by-step workflow for the preparation and storage of Ticarcillin stock solutions.

E-E-A-T Insights: Troubleshooting & Best Practices

As an application scientist, the most common failure point I encounter with researchers using Ticarcillin is inconsistent assay results over time. This is almost exclusively traced back to improper storage. When Ticarcillin is dissolved in DMSO that has absorbed atmospheric moisture, the beta-lactam ring undergoes slow hydrolysis even at -20°C. To mitigate this, always use septa-sealed anhydrous DMSO bottles and replace them frequently.

Furthermore, when diluting DMSO stocks into aqueous buffers for cell culture or microbiological assays, ensure the final DMSO concentration remains below 0.1% (v/v). Higher concentrations of organic solvents can induce physiological artifacts or cytotoxicity, skewing the true efficacy of the antibiotic[4].

References

-

DrugFuture. "Ticarcillin Monosodium". [Link]

-

Vareum. "Ticarcillin disodium".[Link]

-

PubChem. "Ticarcillin". [Link]

Sources

Ticarcillin (monosodium) stability at different temperatures and pH

Title: Technical Guide to Ticarcillin Monosodium Stability: Kinetics, pH Dependence, and Analytical Protocols

Executive Summary

Ticarcillin monosodium (CAS 74682-62-5) is a carboxypenicillin susceptible to degradation via

Chemical Basis of Instability

The instability of ticarcillin stems from the high ring strain of the four-membered

Degradation Pathways

-

-Lactam Hydrolysis (Primary): In the presence of water, hydroxide ions (

-

Decarboxylation (Secondary): Following ring opening or under specific acidic conditions, the carboxyl group at C-3 can be lost, leading to ticarcillin penilloic acid .[2]

-

Polymerization: High concentrations in solution can lead to the formation of antigenic polymers, though this is less common than hydrolysis.[2]

Visualization: Degradation Mechanism

Figure 1: The primary degradation pathway of Ticarcillin involves nucleophilic attack on the beta-lactam ring, followed by potential decarboxylation.[2][3]

Stability Profile: pH and Temperature[4][5]

Ticarcillin degradation follows pseudo-first-order kinetics . The rate of degradation (

pH-Rate Profile

The stability of ticarcillin is pH-dependent, exhibiting a U-shaped pH-rate profile.[2]

-

Acid Catalysis: Below pH 5.5, protonation of the ring nitrogen accelerates hydrolysis.

-

Base Catalysis: Above pH 8.0, hydroxide ions directly attack the carbonyl carbon.

Temperature-Dependent Stability Data

The following table summarizes stability in aqueous solution (e.g., reconstituted in Sterile Water for Injection or 0.9% NaCl).

| Storage Condition | Temperature | Stability Window (>90% Potency) | Degradation Rate (Approx.)[2] |

| Frozen | -20°C | > 30 Days | Negligible (<1% / month) |

| Refrigerated | 4°C | 72 – 96 Hours | ~1-2% loss per day |

| Room Temp | 25°C | 24 Hours | ~7-10% loss in 72h |

| Incubator | 37°C | < 8 Hours | Rapid hydrolysis |

Critical Note: While some clinical studies suggest stability up to 7 days at 4°C, analytical standards for research (requiring >98% purity) dictate a stricter window of 72 hours maximum at 4°C.[2]

Validated Analytical Protocol (HPLC)

To verify the integrity of ticarcillin monosodium samples, use the following Stability-Indicating HPLC method. This protocol separates the parent drug from its hydrolysis products.[2]

Chromatographic Conditions

-

Column: C18 (L1 packing),

mm, 5 -

Mobile Phase: Phosphate Buffer (pH 4.3) : Acetonitrile (95:5 v/v).[2][4]

-

Buffer Prep: Dissolve 1.3 g monobasic sodium phosphate in 900 mL water; adjust pH to 4.3 with phosphoric acid; dilute to 1 L.

-

-

Injection Volume: 10-20

L.[2] -

Temperature: Ambient (25°C) or controlled at 30°C.

Sample Preparation Workflow

-

Standard Stock: Dissolve 25 mg USP Ticarcillin Monosodium RS in 25 mL Mobile Phase (1 mg/mL).

-

Test Sample: Dilute research sample to ~1 mg/mL using Mobile Phase.

-

System Suitability:

Visualization: Analytical Workflow

Figure 2: Step-by-step workflow for the quantitative analysis of Ticarcillin stability.

Best Practices for Storage & Handling

To maximize experimental reproducibility, adhere to these handling protocols:

-

Lyophilized Powder:

-

Store desiccated at -20°C .

-

Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation (ticarcillin is hygroscopic).[2]

-

-

Reconstitution:

-

Aliquoting:

-

Immediately after reconstitution, filter-sterilize (0.22

m) and dispense into single-use aliquots. -

Flash freeze in liquid nitrogen or dry ice/ethanol bath before placing in -20°C or -80°C storage.

-

Never refreeze thawed aliquots.

-

References

-

United States Pharmacopeia (USP). Ticarcillin Monosodium Monograph.[1][2][7] USP-NF.[2][7] (Official Standard for physicochemical properties and HPLC methods).[2][6]

-

InvivoChem. Ticarcillin Disodium/Monosodium Technical Data Sheet.[2] (Provides solubility and storage data for research grades).

-

National Institutes of Health (NIH) - PubChem. Ticarcillin Monosodium Compound Summary.[2] (Chemical structure and physical properties).[2][8] [2]

-

Gold Biotechnology. Ticarcillin Disodium/Monosodium Stability and Storage.[2] (General handling for antibiotic stock solutions).[2]

-

Viaene, E. et al. Stability of piperacillin and ticarcillin in AutoDose infusion system bags.[2][8] Int J Pharm Compd.[2][9] (Comparative stability study at 4°C and 23°C).

Sources

- 1. drugfuture.com [drugfuture.com]

- 2. Ticarcillin monosodium | Bacterial | 74682-62-5 | Invivochem [invivochem.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. researchgate.net [researchgate.net]

- 9. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: The Beta-Lactam Core of Ticarcillin (Monosodium)

Executive Summary

Ticarcillin is a carboxypenicillin engineered specifically to penetrate the outer membrane of Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Its efficacy hinges entirely on the structural integrity of its beta-lactam ring —a four-membered cyclic amide under significant ring strain.[1] This guide dissects the molecular mechanics of this ring, its "suicide" acylation mechanism against Penicillin-Binding Proteins (PBPs), and the rigorous experimental protocols required to validate its stability and activity.

Unlike simple benzylpenicillins, Ticarcillin features a 3-thienyl side chain and a C-alpha carboxyl group.[1] This unique architecture increases polarity, facilitating porin transport, but imposes specific stability constraints that researchers must navigate during formulation and assay design.[1]

Part 1: Structural Anatomy & Ring Strain[1]

The beta-lactam ring of Ticarcillin is a thermodynamic spring, loaded with potential energy due to angle strain and the inhibition of amide resonance.

The 6-APA Core and Thiophene Influence

The core structure is 6-aminopenicillanic acid (6-APA) , a fused bicyclic system consisting of the four-membered beta-lactam ring and a five-membered thiazolidine ring.[1]

-

Ring Strain: The fusion of the two rings forces the beta-lactam nitrogen into a pyramidal geometry (sp3-like) rather than the planar (sp2) geometry typical of amides. This suppresses the normal resonance stabilization of the amide bond, making the carbonyl carbon highly electrophilic and reactive toward nucleophiles (e.g., PBP active site serines).

-

The Side Chain: The 3-thienylmalonyl group distinguishes Ticarcillin from Carbenicillin (which has a phenyl group). The thiophene ring is electron-rich but smaller than a benzene ring, while the alpha-carboxyl group provides the negative charge necessary for high affinity to PBP3 in Pseudomonas.

Structural Logic Diagram

The following diagram illustrates the chemical connectivity and the functional role of each moiety.

Figure 1: Structural decomposition of Ticarcillin, highlighting the functional roles of the beta-lactam warhead and the thiophene side chain.

Part 2: Mechanism of Action (The Acylation Event)

Ticarcillin functions as a "suicide substrate."[1] It covalently binds to the active site of PBPs, specifically PBP3 (FtsI) in Pseudomonas aeruginosa, which is responsible for septation (cell division).[1]

The Acylation Pathway

-

Recognition: The anionic carboxyl groups (both C3 and alpha-carboxyl) guide the molecule to the positively charged motifs near the PBP active site.

-

Nucleophilic Attack: The hydroxyl group of the active site Serine residue attacks the carbonyl carbon of the beta-lactam ring.

-

Ring Opening: The high ring strain facilitates the collapse of the tetrahedral intermediate. The C-N bond cleaves, opening the ring.

-

Irreversible Inhibition: The result is a stable acyl-enzyme complex.[1] The PBP is now "capped" and cannot catalyze the transpeptidation (cross-linking) of peptidoglycan. In PBP3 inhibition, this leads to filamentation —the bacteria grow into long threads and eventually lyse.

Reaction Pathway Diagram

Figure 2: The irreversible acylation mechanism of Ticarcillin against PBP3, leading to bacterial cell death.[1]

Part 3: Stability, Reactivity & Resistance

The same reactivity that makes Ticarcillin a potent antibiotic also makes it chemically fragile.

Hydrolysis Profile

Ticarcillin is susceptible to hydrolysis of the beta-lactam ring, a reaction catalyzed by both acid and base, as well as by beta-lactamase enzymes.

-

pH Sensitivity: The ring is most stable at pH 6.0–7.0 .[2]

-

Acidic pH (< 5.0): Protonation of the nitrogen accelerates ring opening.

-

Basic pH (> 8.0): Hydroxide ions directly attack the carbonyl, hydrolyzing the ring to form penicilloic acid (inactive).

-

-

Temperature: Hydrolysis follows pseudo-first-order kinetics.[1] Reconstituted solutions should be used immediately or stored at 4°C for no more than 24-72 hours.

Resistance Mechanisms[3][4][5][6]

-

Beta-Lactamases: Enzymes (e.g., TEM-1, AmpC) mimic the PBP target.[1] They acylate the antibiotic but then use a water molecule to hydrolyze the ester bond, regenerating the enzyme and destroying the drug.

-

Target Modification: Mutations in PBP3 (e.g., R504C , F533L ) reduce Ticarcillin binding affinity, conferring resistance [1].[1]

Stability Data Summary

| Parameter | Optimal Range / Value | Critical Thresholds |

| pH Stability | pH 6.0 – 7.0 | t½ decreases rapidly at pH < 5.5 or > 8.0 |

| Storage (Reconstituted) | 4°C (Refrigerator) | Degrades significantly > 72h at 4°C or > 24h at 25°C |

| Primary Degradant | Penicilloic Acid | Formed via beta-lactam hydrolysis |

| UV Absorption | 230–240 nm | Shifts upon ring opening |

Part 4: Analytical Protocols

To ensure scientific integrity in drug development, the status of the beta-lactam ring must be verified before any biological assay.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for verifying ring integrity.[1]

-

Solvent: D2O or DMSO-d6.

-

Key Signals: Look for the H5 and H6 protons of the beta-lactam ring. In intact Ticarcillin, these appear as doublets in the 5.0 – 6.0 ppm range.

-

Degradation Marker: Upon hydrolysis, these peaks shift upfield, and the coupling constants change due to the loss of ring constraints.

Infrared Spectroscopy (FT-IR)

-

Target Band: The carbonyl stretching vibration of the beta-lactam ring.[3]

-

Wavenumber: 1760 – 1786 cm⁻¹ .[1]

-

Interpretation: A strong band in this region confirms the ring is closed. A shift to lower frequency (~1600-1700 cm⁻¹) or disappearance indicates hydrolysis to the carboxylic acid (penicilloic acid).[1]

Experimental Workflow Diagram

Figure 3: Quality control workflow to validate beta-lactam ring integrity prior to biological testing.

References

-

Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division. Journal of Antimicrobial Chemotherapy, 2024.[1][4][5] [Link]

-

Ticarcillin monosodium | C15H15N2NaO6S2 | CID 71587274. PubChem - National Institutes of Health. [Link][1]

-

Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms. Journal of Molecular Biology, 2010.[1] [Link]

-

pH and temperature effects on the hydrolysis of three β-lactam antibiotics. Science of The Total Environment, 2014. [Link]

-

Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region. Molecules, 2021.[3] (Relevant for beta-lactam IR signatures). [Link]

Sources

- 1. Ticarcillin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ticarcillin (Monosodium) Spectrum of Activity Against Gram-Negative Bacteria

Executive Summary

Ticarcillin (monosodium) is a carboxypenicillin antibiotic distinct for its anti-pseudomonal activity.[1] While largely superseded in clinical practice by ureidopenicillins (e.g., piperacillin) and carbapenems, it remains a critical tool in microbiological research for studying cell wall synthesis inhibition, beta-lactamase kinetics, and resistance mechanisms in Gram-negative bacilli. This guide provides a rigorous technical analysis of its spectrum, mechanism of action, and experimental protocols for researchers.[2]

Chemical & Physical Properties

Researchers must distinguish between the pharmaceutical formulation and the analytical standard used in in vitro assays.

| Property | Ticarcillin Monosodium (Analytical Standard) | Ticarcillin Disodium (Pharmaceutical Form) |

| CAS Number | 74682-62-5 | 4697-14-7 |

| Formula | C₁₅H₁₅N₂NaO₆S₂ | C₁₅H₁₄N₂Na₂O₆S₂ |

| Mol.[1][3] Weight | ~406.41 g/mol | ~428.39 g/mol |

| Solubility | Soluble in Water (>50 mg/mL), DMSO | Highly Soluble in Water |

| Appearance | White to pale yellow hygroscopic powder | White to pale yellow powder |

| Stability | Hygroscopic; store desicated at -20°C. Aqueous solutions are unstable (hydrolysis). | Reconstitute immediately before use. |

Critical Note: For precise MIC determinations, use the monosodium salt corrected for potency (µg/mg). Stock solutions in water must be used immediately or frozen at -80°C; they degrade rapidly at 4°C due to beta-lactam ring hydrolysis.

Mechanism of Action: PBP Targeting

Ticarcillin acts as a suicide substrate for Penicillin-Binding Proteins (PBPs), the transpeptidases responsible for cross-linking peptidoglycan precursors (Lipid II).[2]

PBP Binding Profile in Pseudomonas aeruginosa

Unlike benzylpenicillin, Ticarcillin exhibits a specific affinity profile that dictates its morphological effects:

-

Primary Target: PBP3 (FtsI) . Inhibition leads to the formation of filamentous cells (filamentation) rather than immediate lysis.

-

Secondary Targets: PBP1a/1b . High concentrations inhibit these major transpeptidases, leading to rapid spheroplast formation and lysis.

Pathway Visualization

The following diagram illustrates the interference of Ticarcillin with the peptidoglycan cross-linking machinery.[2]

Figure 1: Mechanism of Action. Ticarcillin acylation of PBP3 prevents peptidoglycan cross-linking, leading to cell death.

Spectrum of Activity

Ticarcillin is classified as an anti-pseudomonal penicillin . Its spectrum is narrower than carbapenems but includes significant Gram-negative pathogens.[1]

Quantitative Activity Profile (MIC Ranges)

Data summarized from historical CLSI breakpoints and surveillance studies.

| Organism Group | Key Species | Typical MIC₅₀ (µg/mL) | Typical MIC₉₀ (µg/mL) | Susceptibility Status |

| Pseudomonads | Pseudomonas aeruginosa | 16 - 32 | 64 - >128 | High (Wild-type) |

| Stenotrophomonas maltophilia | Variable | Variable | Moderate (Drug of Choice historically) | |

| Enterobacteriaceae | Proteus mirabilis | ≤ 1 | 2 | High |

| E. coli (AmpC-) | 4 - 8 | >128 | Variable (Resistance common) | |

| Klebsiella pneumoniae | >64 | >128 | Intrinsic Resistance (SHV-1) | |

| Enterobacter spp. | 8 | >128 | Inducible Resistance (AmpC) | |

| Other | Haemophilus influenzae | ≤ 0.5 | ≤ 1 | High (Beta-lactamase neg) |

Resistance Determinants

The utility of Ticarcillin is limited by:

-

Beta-Lactamases: Highly susceptible to hydrolysis by Class A (TEM-1, SHV-1) and Class C (AmpC) beta-lactamases.

-

Efflux Pumps: Substrate for MexAB-OprM in P. aeruginosa.

-

Porin Loss: OprD mutations can reduce uptake, though less critically than for carbapenems.

Figure 2: Primary resistance pathways. Hydrolysis by beta-lactamases and active efflux reduce periplasmic concentrations.

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Prepare a stable 10 mg/mL (10,000 µg/mL) stock solution.

-

Calculate Potency: Check the Certificate of Analysis (CoA) for the potency (µg/mg).

-

Formula: Mass (mg) = (Desired Vol (mL) × Conc (µg/mL)) / Potency (µg/mg).

-

-

Weighing: Weigh the calculated amount of Ticarcillin Monosodium into a sterile polypropylene tube.

-

Solvent:

-

Dissolution: Vortex until clear.

-

Sterilization: Filter sterilize using a 0.22 µm PES membrane (if using water). Do not filter DMSO stocks through cellulose acetate.

-

Storage: Aliquot into small volumes (e.g., 100 µL) and store at -80°C. Do not refreeze.

Protocol B: Broth Microdilution (MIC Determination)

Standard: CLSI M07 / ISO 20776-1.[5][6] Organism: Pseudomonas aeruginosa ATCC 27853 (QC Strain).

Figure 3: Broth Microdilution Workflow. Standardized process for determining Minimum Inhibitory Concentration.

Step-by-Step:

-

Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Dilution Series: Prepare 2-fold serial dilutions of Ticarcillin in CAMHB. Range: 0.5 µg/mL to 512 µg/mL.

-

Inoculum: Suspend fresh colonies in saline to 0.5 McFarland turbidity. Dilute 1:100 in CAMHB.

-

Inoculation: Add 50 µL of diluted inoculum to 50 µL of drug solution in a 96-well plate. Final inoculum: ~5 × 10⁵ CFU/mL.

-

Controls: Include Growth Control (Bacteria + No Drug) and Sterility Control (Media only).

-

Incubation: 35°C ± 2°C, ambient air, for 16–20 hours.

-

Analysis: The MIC is the lowest concentration with no visible growth .

-

Note:Pseudomonas may show a "trailing" endpoint; read the first clear well.

-

Technical Considerations & Troubleshooting

-

Inoculum Effect: Ticarcillin exhibits a significant inoculum effect. High bacterial densities (>10⁷ CFU/mL) can increase the MIC by >100-fold due to the collective beta-lactamase activity of the population.

-

pH Sensitivity: Activity decreases in acidic environments (pH < 6.0). Ensure CAMHB is buffered to pH 7.2–7.4.

-

Synergy: Often tested in combination with Clavulanic acid (2 µg/mL or 4 µg/mL fixed concentration) to inhibit Class A beta-lactamases.

-

Sodium Content: Ticarcillin Monosodium contains ~2.5 mEq of sodium per gram. High concentrations in media may alter osmolality, affecting strictly halophobic organisms (rare in clinical context).

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[8]

-

Hancock, R. E., & Speert, D. P. (2000). Antibiotic resistance in Pseudomonas aeruginosa: mechanisms and impact on treatment.[9] Drug Resistance Updates, 3(4), 247-255.

-

Livermore, D. M. (1995). beta-Lactamases in laboratory and clinical resistance.[9] Clinical Microbiology Reviews, 8(4), 557-584.

-

BenchChem. (2025).[2] Solubility Profile of Ticarcillin Monosodium: A Technical Guide.

-

Moya, B., et al. (2012). PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[1][3][6]

-

Cayman Chemical. (2022).[3] Ticarcillin (sodium salt) Product Information.

Sources

- 1. Ticarcillin monosodium | Bacterial | 74682-62-5 | Invivochem [invivochem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. emulatebio.com [emulatebio.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. nih.org.pk [nih.org.pk]

- 9. researchgate.net [researchgate.net]

Technical Deep Dive: Ticarcillin Salt Forms in Research and Therapeutics

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the context of microbiological research and pharmaceutical development, Ticarcillin exists primarily in two salt forms: Ticarcillin Disodium and Ticarcillin Monosodium .[1][2][3] While they share the same active β-lactam moiety, their physicochemical properties dictate distinct roles.[2]

The Core Distinction:

-

Ticarcillin Disodium (CAS 4697-14-7): The Functional Workhorse .[2] This is the standard form used for clinical therapeutics, plant tissue culture (Agrobacterium elimination), and bacterial selection.[2] It is selected for its high aqueous solubility and physiological pH upon reconstitution.[2]

-

Ticarcillin Monosodium (CAS 74682-62-5): The Analytical Standard .[2][4] This form is rarely used as a bulk reagent.[2] Instead, it serves as the United States Pharmacopeia (USP) Reference Standard (RS) used to calibrate assays and determine the potency of the disodium bulk material.[2]

This guide analyzes the chemical stoichiometry, sodium load implications, and specific experimental protocols for these salts.

Chemical & Physical Characterization[2][6][7][8][9][10][11]

Ticarcillin is a carboxypenicillin with a dicarboxylic acid structure.[2] The presence of two carboxyl groups allows for the formation of both mono- and disodium salts.[2] Understanding this stoichiometry is critical for accurate molarity calculations in sensitive assays.

Comparative Physicochemical Profile[5]

| Feature | Ticarcillin Disodium | Ticarcillin Monosodium |

| Primary Role | Biological Reagent / Therapeutic | Analytical Reference Standard (USP) |

| CAS Number | 4697-14-7 | 74682-62-5 |

| Stoichiometry | 2 Na⁺ : 1 Ticarcillin Anion | 1 Na⁺ : 1 Ticarcillin Anion |

| Molecular Formula | C₁₅H₁₄N₂Na₂O₆S₂ | C₁₅H₁₅N₂NaO₆S₂ (Anhydrous) |

| Molecular Weight | ~428.39 g/mol | ~406.41 g/mol |

| Solubility (Water) | High (> 100 mg/mL) | Moderate (~79 mg/mL) |

| pH (10 mg/mL) | 6.0 – 8.0 (Physiological) | Acidic (Requires buffering) |

| Hygroscopicity | Very Hygroscopic | Hygroscopic |

Structural Logic

The disodium form neutralizes both the C-3 carboxyl group (common to penicillins) and the C-3' carboxyl group on the thienyl side chain.[2] This double neutralization forces the molecule into a highly polar, ionic state, maximizing water solubility and stability at neutral pH.[2]

Figure 1: Solubility and neutralization pathway of Ticarcillin salts.[2] The Disodium form represents the thermodynamically stable, high-solubility endpoint used in biological applications.

The Sodium Load Factor: Experimental Implications

For most microbiological applications, the sodium content is negligible.[2] However, in Plant Tissue Culture (specifically Agrobacterium-mediated transformation) and Mammalian Renal Models , the sodium load from the disodium salt can be a confounding variable.

Quantitative Sodium Analysis

When using Ticarcillin Disodium, researchers often overlook the ionic contribution of the counter-ions.[2]

Impact on Plant Media: Standard usage in plant tissue culture ranges from 100–400 mg/L.[2]

-

At 400 mg/L Ticarcillin Disodium:

-

Sodium input =

(~1.86 mM Na⁺).[2]

-

-

Risk Assessment: While 1.86 mM is generally below the toxicity threshold for robust species (e.g., Nicotiana tabacum), it can induce salt stress phenotypes in sensitive explants (e.g., Arabidopsis protoplasts) or alter osmotic potential in micro-volume cultures.[2]

Recommendation: If sodium toxicity is suspected in sensitive lines, do not switch to Monosodium (due to pH/solubility issues).[2] Instead, use the Disodium form and adjust the basal medium salts (reduce KNO₃/NaH₂PO₄) to compensate, or switch to a non-sodium dependent antibiotic like Timentin (Ticarcillin/Clavulanate) where the effective dose of Ticarcillin is often lower due to synergism.[2]

Applications & Decision Matrix

Choosing the correct salt form is a binary decision based on the application type: Biological Use vs. Analytical QC .[2]

Figure 2: Decision matrix for selecting the appropriate Ticarcillin salt form.[2] Note that Disodium is the standard for virtually all live-culture experiments.[2]

Experimental Protocols

Protocol A: Preparation of Ticarcillin Disodium Stock (100 mg/mL)

Target: General Lab Use / Plant Tissue Culture[2]

Materials:

-

Ticarcillin Disodium Salt (CAS 4697-14-7)[2][3][7][8][6][5][9]

-

Sterile Deionized Water (Milli-Q or equivalent)[2]

-

0.22 µm PES (Polyethersulfone) Syringe Filter[2]

-

Sterile 15 mL conical tubes

Method:

-

Weighing: Weigh 1.0 g of Ticarcillin Disodium powder.

-

Dissolution: Add 8.0 mL of sterile water. Vortex gently until completely dissolved.[2]

-

Volume Adjustment: Adjust final volume to 10.0 mL with sterile water.

-

Sterilization: Pass the solution through a 0.22 µm PES filter into a sterile tube.

-

Critical:Do not autoclave. Beta-lactams are heat-labile.[2]

-

-

Storage: Aliquot into 1 mL tubes. Store at -20°C (stable for 3-6 months). Avoid freeze-thaw cycles.[2]

Protocol B: Analytical Potency Calculation (Using Monosodium RS)

Target: QC / Assay Validation

When validating a batch of Ticarcillin Disodium using the USP method, the Monosodium salt is used as the baseline.[2][3][4]

Formula for Potency (

- : Absorbance (or HPLC Peak Area)[2]

- : Weight of substance[3][4][12][6][9][11][13][14]

- : Potency of the Monosodium Reference Standard (µg/mg)[2][4][9]

Why this matters: The Monosodium RS has a defined stoichiometry that allows for precise calibration, whereas bulk Disodium may contain variable moisture or excess sodium.[2]

References

-

Cayman Chemical. (2024).[2] Ticarcillin (sodium salt) Product Information & CAS 4697-14-7.[2][3][7][8][12][6][5] Retrieved from [2]

-

United States Pharmacopeia (USP). (2008).[2] USP Monographs: Ticarcillin Disodium and Ticarcillin Monosodium Monohydrate.[2][3][9] USP31-NF26.[2][9] Retrieved from [2]

-

PubChem. (2025).[2][15] Ticarcillin Disodium (CID 470375).[2] National Library of Medicine.[2] Retrieved from [2]

-

BenchChem. (2025).[2][11] Solubility Profile of Ticarcillin Monosodium: A Technical Guide. Retrieved from [2]

-

RxList. (2024). Timentin (Ticarcillin and Clavulanate) Clinical Pharmacology and Chemistry. Retrieved from [2]

Sources

- 1. Ticarcillin monosodium | Bacterial | 74682-62-5 | Invivochem [invivochem.com]

- 2. Ticarcillin Disodium | C15H14N2Na2O6S2 | CID 470375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ticarcillin Disodium [drugfuture.com]

- 4. Ticarcillin Monosodium [drugfuture.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cephamls.com [cephamls.com]

- 7. Ticarcillin disodium salt | 4697-14-7 [chemicalbook.com]

- 8. Ticarcillin (sodium salt) | CAS 4697-14-7 | Cayman Chemical | Biomol.com [biomol.com]

- 9. uspbpep.com [uspbpep.com]

- 10. Ticarcillin disodium | Duchefa Biochemie [duchefa-biochemie.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. abmole.com [abmole.com]

- 13. drugs.com [drugs.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Ticarcillin monosodium | C15H15N2NaO6S2 | CID 71587274 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ticarcillin (monosodium) hygroscopic properties and storage conditions

Ticarcillin Monosodium: A Technical Guide on Hygroscopicity, Degradation Kinetics, and Storage Protocols

Executive Summary

Physicochemical Profiling: Hygroscopicity and Degradation Kinetics

The resulting penicilloic acid derivative is entirely devoid of antibacterial activity. This degradation follows apparent first-order kinetics and is highly dependent on the micro-environmental pH, with maximum stability observed strictly between pH 5.0 and 7.0[1]([Link]).

Mechanism of moisture-induced beta-lactam ring hydrolysis in Ticarcillin.

Storage Conditions & Stability Parameters

To arrest kinetic degradation, strict environmental controls must be maintained across both solid and solution states.

-

Solution-State Stability: Reconstituted aqueous solutions are highly labile. A concentrated stock solution (e.g., 200 mg/mL) in sterile water or normal saline is stable for only 6 hours at room temperature (21°C to 24°C) and up to 72 hours when refrigerated at 4°C[2]([Link]).

| Optimal Stability pH | 5.0 – 7.0 (Apparent first-order kinetics)[1]([Link]) |

Experimental Workflows & Protocols

As an Application Scientist, it is critical to implement workflows that inherently validate themselves and prevent user-induced degradation.

Protocol 1: Moisture-Controlled Preparation of Ticarcillin Stock Solutions

Objective: To prepare a 200 mg/mL stock solution while preventing atmospheric moisture condensation and subsequent beta-lactam hydrolysis. Causality & Rationale: Opening a cold vial directly exposes the powder to warmer, humid laboratory air, causing immediate condensation on the hygroscopic salt. Equilibrating the vial to room temperature within a desiccator prevents this phase change.

Step-by-Step Methodology:

-

Equilibration: Transfer the sealed ticarcillin monosodium vial from -80°C storage into a vacuum desiccator containing active silica gel. Allow it to equilibrate to room temperature (approx. 30-45 minutes).

-

Volume Adjustment & Mixing: Vortex gently until complete dissolution is achieved.

-

Aliquoting: Divide the stock into single-use aliquots in sterile amber microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to -80°C.

Moisture-controlled workflow for the preparation and storage of Ticarcillin stock solutions.

Protocol 2: Stability-Indicating HPLC Assay for Ticarcillin Degradation

Objective: To quantitatively verify the integrity of ticarcillin stock solutions prior to critical assays, adapted from USP monographs[3]([Link]). Causality & Rationale: Standard spectrophotometric assays cannot differentiate between intact ticarcillin and its hydrolyzed penicilloic acid byproduct. A reverse-phase HPLC method separates these species based on polarity, allowing precise quantification of the active pharmaceutical ingredient.

Step-by-Step Methodology:

-

Buffer Preparation: Dissolve 6.9 g of monobasic sodium phosphate in 900 mL of HPLC-grade water. Adjust the pH to exactly 6.4 ± 0.1 using 10 N NaOH, then dilute to 1000 mL[3]([Link]). Filter through a 0.22 µm membrane.

-

Chromatographic System Setup:

-

Column: C18 (L1 packing), 4-mm × 30-cm, 3- to 10-µm particle size.

-

Detector: UV spectrophotometer set to 220 nm.

-

Flow Rate: 2.0 mL/min.

-

-

Sample Preparation: Dilute the ticarcillin stock solution quantitatively with the pH 6.4 phosphate buffer to a final concentration of approximately 0.9 mg/mL[3]([Link]).

-

System Suitability (Self-Validation): Inject the standard preparation. The system is only validated for use if the column efficiency is ≥ 1000 theoretical plates, the tailing factor is ≤ 2.0, and the relative standard deviation (RSD) for replicate injections is ≤ 2.0%[3]([Link]).

-

Execution: Inject 20 µL of the assay preparation. Record the chromatograms and measure the responses for the major peaks to calculate the percentage of intact ticarcillin.

References

-

USP Monographs: Ticarcillin Monosodium - DrugFuture -[Link]

-

Stability of Five Beta-Lactam Antibiotics - DTIC - [Link]

-

Timentin (Ticarcillin and Clavulanate) - Side Effects, Uses, Dosage - RxList - [Link]

Sources

Technical Investigation Guide: Ticarcillin (Monosodium) for Microbiology Research

Executive Summary

This technical guide provides a rigorous framework for the investigation and application of Ticarcillin Monosodium in microbiological and plant tissue culture research.[1] As a carboxypenicillin, Ticarcillin occupies a critical niche due to its antipseudomonal activity and low phytotoxicity. However, its susceptibility to beta-lactamase degradation necessitates precise experimental design, often requiring the co-administration of clavulanic acid. This document outlines the physicochemical foundations, mechanistic interactions, and validated protocols required to ensure data integrity and reproducibility.

Physicochemical Foundation & Reconstitution

The stability of Ticarcillin in solution is the single most common failure point in experimental workflows. Unlike ampicillin, Ticarcillin is highly hygroscopic and susceptible to hydrolysis if pH is not buffered correctly.

Core Properties

| Property | Specification | Experimental Implication |

| Chemical Class | Carboxypenicillin (Beta-lactam) | Targets PBP-1A, 1B, 2, 3 (Gram-negatives). |

| Molecular Weight | ~424.4 g/mol (Monosodium) | Critical: Verify salt form (Mono- vs Disodium) for precise molarity calculations. |

| Solubility | > 600 mg/mL (Water) | Highly soluble; do not use heat to dissolve. |

| Aqueous pH | 5.5 – 7.5 | Acidic environments accelerate beta-lactam ring hydrolysis. |

| Stability | Hygroscopic solid; Unstable in solution | Must be prepared fresh or stored at -80°C. Degrades ~10% in 72h at 4°C. |

Preparation of Stock Solutions (100 mg/mL)

Objective: Create a contaminant-free stock solution that retains >99% potency.

-

Weighing: Weigh Ticarcillin powder in a humidity-controlled environment. The powder absorbs atmospheric water rapidly, altering the effective mass.

-

Solvent: Dissolve in sterile, deionized water (Milli-Q or equivalent). Avoid phosphate buffers for high-concentration stocks to prevent precipitation during freezing.

-

Sterilization: Pass through a 0.22 µm Polyethersulfone (PES) filter.

-

Why PES? Cellulose acetate membranes can bind proteins and some small molecules; PES offers low protein binding and high flow rates.

-

-

Storage: Aliquot immediately into single-use volumes (e.g., 500 µL).

-

Rule: Snap-freeze in liquid nitrogen or dry ice/ethanol bath before placing in -80°C.

-

Warning: Never refreeze a thawed aliquot. The beta-lactam ring is sensitive to freeze-thaw shear stress and hydrolysis.

-

Mechanism of Action & Resistance Logic

Ticarcillin functions as a suicide substrate for bacterial transpeptidases (Penicillin-Binding Proteins or PBPs). However, its efficacy is binary: it is potent against wild-type Pseudomonas aeruginosa but functionally inert against strains expressing plasmid-mediated beta-lactamases (e.g., TEM-1, SHV-1) unless protected.

Molecular Interaction Map

The following diagram illustrates the competitive inhibition pathway and the restorative function of Clavulanic Acid (beta-lactamase inhibitor).

Caption: Figure 1. Mechanism of Action. Ticarcillin targets PBPs to halt cell wall synthesis.[2][3][4][5][6] Clavulanic acid sacrifices itself to neutralize Beta-Lactamase, protecting Ticarcillin.[7]

Microbiology Applications: MIC & Synergy

Ticarcillin is distinct from other penicillins due to its extended spectrum against Gram-negative rods.

Antimicrobial Spectrum[2][9]

-

Primary Target: Pseudomonas aeruginosa (Wild type).

-

Secondary Targets: Proteus mirabilis, Escherichia coli (non-ESBL).

-

Resistant: Klebsiella spp. (intrinsic resistance), MRSA.

Protocol: Synergy Testing (Checkerboard Assay)

To validate the necessity of Clavulanic Acid (timentin configuration), a checkerboard assay is required.

Materials:

-

Mueller-Hinton Broth (cation-adjusted).

-

96-well microtiter plates.

-

Standardized Inoculum:

CFU/mL.

Workflow:

-

Axis X (Ticarcillin): Serial dilutions from 128 µg/mL down to 0.25 µg/mL.

-

Axis Y (Clavulanate): Fixed concentration (constant 2 µg/mL or 4 µg/mL) OR serial dilutions.

-

Note: CLSI guidelines often recommend a fixed concentration of clavulanate for susceptibility testing.

-

-

Incubation: 16–20 hours at 35°C ± 2°C.

-

Readout: Determine the Fractional Inhibitory Concentration (FIC) Index.

-

Interpretation: FIC

0.5 indicates Synergy .

-

Representative Data (Expected Ranges):

| Organism | Ticarcillin MIC (µg/mL) | Ticarcillin + Clavulanate MIC (µg/mL) | Interpretation |

|---|---|---|---|

| P. aeruginosa (WT) | 16 – 64 | 16 – 64 | Little/No Synergy (Chromosomal AmpC) |

| E. coli (TEM-1+) | > 128 | 4 – 16 | Strong Synergy |

| S. maltophilia | 32 – 128 | 8 – 32 | Variable / Synergy |

Plant Biology Applications: Agrobacterium Suppression

In plant genetic transformation, Agrobacterium tumefaciens must be eliminated post-transformation to prevent tissue necrosis. Ticarcillin is superior to Carbenicillin in this domain because it breaks down into less phytotoxic byproducts.

Why Ticarcillin?

-

Low Phytotoxicity: Carbenicillin degrades into benzylpenicillin and phenylacetic acid (an auxin analog), which can interfere with regeneration hormones (auxin/cytokinin balance). Ticarcillin does not produce auxin-like byproducts.

-

Efficacy: Highly effective against Agrobacterium strains LBA4404 and EHA105.

Protocol: Selective Media Preparation

Concentration: 200 mg/L to 500 mg/L (often combined with Clavulanic acid at a 15:1 or 30:1 ratio).

-

Autoclave: Sterilize plant growth medium (e.g., MS salts, sucrose, agar) at 121°C for 15-20 min.

-

Cooling: Allow medium to cool to 50°C in a water bath.

-

Critical: Adding Ticarcillin above 55°C causes rapid thermal degradation.

-

-

Addition: Add the calculated volume of filter-sterilized Ticarcillin stock.

-

Mixing: Swirl gently (do not shake vigorously to avoid bubbles) and pour plates.

-

Shelf Life: Antibiotic plates are stable for 2–4 weeks at 4°C.

Experimental Workflow Visualization

The following workflow details the critical path for handling Ticarcillin from powder to data generation, emphasizing the "Cold Chain" requirement.

Caption: Figure 2. Experimental Workflow. Emphasizes the critical "Snap Freeze" and "Thaw on Ice" steps to maintain beta-lactam ring integrity.

References

-

National Institutes of Health (NIH). (2019). Timentin as an alternative antibiotic for suppression of Agrobacterium tumefaciens in genetic transformation. Plant Cell Reports. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2014). TIMENTIN (sterile ticarcillin disodium and clavulanate potassium) Label Information. Retrieved from [Link]

-

AntibioticDB. (2024). Ticarcillin - Compound Properties and Mechanism. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ticarcillin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Ticarcillin Disodium? [synapse.patsnap.com]

- 4. Compound | AntibioticDB [antibioticdb.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Ticarcillin monosodium | Bacterial | 74682-62-5 | Invivochem [invivochem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Ticarcillin (monosodium) working concentration for E. coli selection

Executive Summary

Ticarcillin (monosodium) is a carboxypenicillin beta-lactam antibiotic.[1][2][3] While historically utilized in clinical settings for Gram-negative infections (specifically Pseudomonas aeruginosa), its primary utility in modern molecular biology lies in two distinct areas:

-

Agrobacterium-mediated plant transformation: To eliminate Agrobacterium tumefaciens after gene transfer.

-

High-Stringency E. coli Selection: As a superior alternative to Ampicillin for selecting plasmids carrying the bla (AmpR) gene, offering reduced satellite colony formation similar to Carbenicillin.

This guide focuses specifically on the selection of E. coli transformants , detailing the working concentrations, stability factors, and mechanistic advantages over standard Ampicillin.

Mechanism of Action

Ticarcillin functions as a structural analogue of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. It irreversibly binds to Penicillin-Binding Proteins (PBPs) located inside the bacterial cell wall.

Mechanistic Pathway

The following diagram illustrates the cascade from antibiotic exposure to bacterial lysis.[4][5][6]

Figure 1: Mechanism of Action. Ticarcillin targets PBPs to disrupt cell wall synthesis.[1][4][5][6][7] In selection applications, the plasmid-borne AmpR gene produces beta-lactamase, which degrades Ticarcillin, allowing the transformant to survive while non-transformants lyse.

Preparation and Storage Protocols

Physical Properties[1]

-

Appearance: White to pale yellow hygroscopic powder.[2]

-

Solubility: Highly soluble in water (>50 mg/mL).

-

Molecular Weight: ~406.4 g/mol (Monosodium salt).[2]

Stock Solution Preparation (100 mg/mL)

Goal: Prepare 10 mL of a 1000x Stock Solution.

-

Weighing: Accurately weigh 1.0 g of Ticarcillin Monosodium.

-

Dissolution: Add the powder to a sterile 15 mL conical tube.

-

Volume Adjustment: Add 10 mL of sterile distilled deionized water (ddH₂O). Vortex until completely dissolved.

-

Note: Do not heat. Ticarcillin is heat-sensitive.

-

-

Sterilization: Filter sterilize using a 0.22 µm polyethersulfone (PES) or cellulose acetate syringe filter.

-

Aliquot & Storage: Dispense into 1 mL aliquots in sterile microcentrifuge tubes.

-

Store at -20°C. Stable for 3–6 months.

-

Avoid repeated freeze-thaw cycles.

-

Working Concentration & Selection Protocol

For E. coli harboring an Ampicillin-resistance marker (e.g., pUC19, pBR322), Ticarcillin serves as a direct substitute for Ampicillin.

Recommended Concentrations[8][9][10]

| Application | Medium Type | Working Concentration | Dilution Factor (from 100 mg/mL stock) |

| Standard Selection | LB Agar Plates | 100 µg/mL | 1:1000 |

| Liquid Culture | LB Broth | 50 – 100 µg/mL | 1:2000 – 1:1000 |

| High Stringency | Superbroth / TB | 150 µg/mL | 1:666 |

| Agrobacterium Kill | Plant Media | 300 – 500 µg/mL | 1:333 – 1:200 |

Selection Workflow

The following workflow ensures maximum transformation efficiency and minimizes satellite colonies.

Figure 2: Preparation and Selection Workflow. Critical step: Ensure media is cooled to <55°C before adding Ticarcillin to prevent thermal degradation.[8]

Comparative Analysis: Ticarcillin vs. Alternatives

Why choose Ticarcillin over the cheaper Ampicillin?

| Feature | Ampicillin | Ticarcillin | Carbenicillin |

| Cost | Low | High | High |

| Stability (Plates) | Low (Degrades < 4 weeks) | Medium-High | High |

| Satellite Colonies | Frequent | Rare | Rare |

| Acid Stability | Poor | Moderate | Good |

| Primary Use | General Cloning | Plant Transformation / Stringent Cloning | Stringent Cloning |

Expert Insight: Satellite colonies appear when the beta-lactamase secreted by the transformed colony degrades the antibiotic in the surrounding agar, allowing non-resistant "satellite" cells to grow.[9] Ticarcillin, being a carboxypenicillin, is more stable in the agar and slightly more resistant to hydrolysis than Ampicillin, effectively suppressing satellites.

Troubleshooting & Optimization

Self-Validating the System

To ensure your selection system is functioning correctly, always include these controls:

-

Negative Control: Plate untransformed E. coli on Ticarcillin plates.

-

Result:No growth. (If growth occurs, your antibiotic is degraded or concentration is too low).

-

-

Positive Control: Plate untransformed E. coli on plain LB (no antibiotic).

-

Result:Lawn of growth. (Confirms cell viability).

-

Common Issues

-

Satellites present: Increase concentration to 150 µg/mL. Ensure plates are fresh (<4 weeks old).

-

No growth of transformants:

-

Did you allow a 1-hour recovery in SOC/LB without antibiotic? (Essential for expression of AmpR).

-

Was the antibiotic added to molten agar that was too hot (>60°C)?

-

-

Precipitate in Stock: Ticarcillin is highly soluble.[1] If precipitate forms, the powder may have absorbed moisture and degraded. Discard and buy fresh powder.

References

-

Mechanism of Action

- Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual (3rd ed.). Cold Spring Harbor Laboratory Press.

-

Comparison to Carbenicillin/Ampicillin

-

Addgene (2023). Plasmids 101: Antibiotic Resistance. Retrieved from [Link]

-

- Physical Properties

Sources

- 1. Ticarcillin - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ldh.la.gov [ldh.la.gov]

- 4. What is Ticarcillin Disodium used for? [synapse.patsnap.com]

- 5. What is the mechanism of Ticarcillin Disodium? [synapse.patsnap.com]

- 6. Ticarcillin monosodium | Bacterial | 74682-62-5 | Invivochem [invivochem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. blog.addgene.org [blog.addgene.org]

Protocol for using Ticarcillin (monosodium) in Agrobacterium-mediated transformation

Application Note: Optimizing Agrobacterium Elimination using Ticarcillin Monosodium in Plant Genetic Transformation

Introduction & Mechanistic Rationale

In Agrobacterium-mediated plant transformation, the successful integration of the T-DNA must be immediately followed by the complete eradication of the Agrobacterium vector. Failure to eliminate the bacteria leads to nutrient depletion, medium acidification, and ultimately, explant necrosis. While Cefotaxime and Carbenicillin have historically been the standard, Ticarcillin monosodium has emerged as a superior β-lactam antibiotic for specific recalcitrant plant species.

Causality of Action: Ticarcillin is a broad-spectrum carboxypenicillin. It exerts its bactericidal effect by covalently binding to penicillin-binding proteins (PBPs) located within the bacterial cell envelope. This binding irreversibly blocks the transpeptidation reaction required for peptidoglycan cross-linking. Without a structurally sound cell wall, the internal osmotic pressure of the Agrobacterium causes cell lysis.

Caption: Mechanism of Ticarcillin-mediated Agrobacterium cell wall disruption.

Why choose Ticarcillin over alternatives? Selecting the right antibiotic requires balancing bactericidal efficacy against phytotoxic side effects. Cefotaxime, a common alternative, can degrade into metabolites with auxin-like activity that inadvertently alter the morphogenic response of the explant and inhibit shoot differentiation. Conversely, Ticarcillin remains largely inert to plant developmental pathways. In fact, 1[1] have shown that Ticarcillin can significantly promote callus formation and raise transformation frequencies by over 40% compared to Cefotaxime.

Comparative Efficacy and Quantitative Data

The table below synthesizes quantitative data and performance metrics across commonly used antibiotics in tissue culture, drawn from2[2].

| Antibiotic | Optimal Concentration | Agrobacterium Suppression | Phytotoxicity / Morphogenic Impact | Chemical Stability |

| Ticarcillin | 100 – 250 mg/L | High | Low (Promotes callus in some species) | High (Light stable) |

| Cefotaxime | 250 – 500 mg/L | High | Moderate to High (Can inhibit shoot differentiation) | Moderate (Degrades into phytotoxins) |

| Carbenicillin | 250 – 500 mg/L | Moderate | Moderate (Exhibits auxin-like effects) | Low (Acid and heat labile) |

Self-Validating Experimental Protocol

To establish a robust transformation pipeline, the protocol must be self-validating. This means incorporating empirical checkpoints to ensure that Agrobacterium is not merely suppressed (bacteriostatic) but entirely eradicated (bactericidal).

Caption: Experimental workflow for Agrobacterium elimination and validation.

Step-by-Step Methodology

Step 1: Preparation of Ticarcillin Stock Solution (100 mg/mL) Causality: Antibiotics are highly heat-labile; autoclaving destroys their molecular structure. Therefore, cold filter-sterilization is mandatory to preserve the active β-lactam ring.

-

Weigh 1.0 g of Ticarcillin monosodium powder under aseptic conditions in a laminar flow hood.

-

Dissolve the powder in 10 mL of sterile, deionized tissue-culture grade water.

-

Pass the solution through a 0.22 µm cellulose acetate syringe filter into a sterile Falcon tube.

-

Aliquot into 1 mL microcentrifuge tubes and store at -20°C. Note: Avoid repeated freeze-thaw cycles to maintain structural integrity.

Step 2: Post-Co-cultivation Washing Causality: Physical removal of the bulk bacterial load reduces the chemical burden required during the selection phase, preventing the antibiotic from being overwhelmed and degraded by massive bacterial numbers.

-

Following a standard 2-4 day co-cultivation period, transfer the explants to a sterile Petri dish.

-

Wash explants 3-5 times with sterile distilled water until the water runs clear.

-

For the final wash, submerge the explants in liquid basal medium supplemented with 100-250 mg/L Ticarcillin. (Note: 3[3], while4[4]).

-

Agitate on a rotary shaker at 50 rpm for 15-30 minutes to ensure deep tissue penetration.

-

Blot explants dry on sterile filter paper.

Step 3: Selection and Regeneration Causality: Ticarcillin degrades slowly at 25°C under plant growth lights. Bi-weekly subculturing ensures the antibiotic concentration remains above the Minimum Inhibitory Concentration (MIC) for Agrobacterium.

-

Transfer the dried explants to solid shoot induction medium containing the appropriate plant selection agent (e.g., Kanamycin, Hygromycin, or PPT) and 150-200 mg/L Ticarcillin.

-

Subculture the explants onto fresh medium every 14 days to maintain selection pressure and antibiotic efficacy.

Step 4: Self-Validation (Culture Indexing) Causality: Visual inspection of the agar is insufficient to confirm sterility, as bacteria can harbor endophytically without immediate macroscopic signs. This step validates the success of the protocol.

-

After 4 weeks of selection, excise a small (1-2 mm) piece of non-essential regenerated callus or leaf tissue.

-

Inoculate the tissue into 5 mL of antibiotic-free LB or YEP broth.

-

Incubate at 28°C for 48 hours at 200 rpm.

-

Validation Checkpoint: If the broth remains completely clear (OD600 < 0.05), bactericidal elimination is confirmed. If turbidity occurs, the tissue remains endophytically contaminated, and the Ticarcillin concentration in Step 3 must be empirically increased for future batches.

References

-

Title: Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum Mill.) Source: PubMed (Plant Cell Reports) URL: [Link]

-

Title: Improved Protocol for Agrobacterium-Mediated Transformation of Pea (Pisum sativum) Source: Semantic Scholar URL: [Link]

-

Title: Agrobacterium-Mediated Transformation of the Dwarf Soybean MiniMax Source: MDPI URL: [Link]

Sources

- 1. Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum Mill.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Preventing Satellite Colonies in Cloning Using Ticarcillin (monosodium)

Introduction: The Challenge of Satellite Colonies in Bacterial Cloning

In the realm of molecular cloning, the selection of successfully transformed bacterial colonies is a critical step. Ampicillin has traditionally been a widely used antibiotic for this purpose, where a plasmid carrying an ampicillin resistance gene (bla), which encodes for the β-lactamase enzyme, allows for the selection of transformants. However, a persistent issue with ampicillin-based selection is the emergence of "satellite" colonies. These are small, non-transformed colonies that grow in the vicinity of a larger, genuinely transformed colony.[1] This phenomenon can lead to the time-consuming and frustrating task of screening numerous colonies to identify a true positive clone, thereby hindering research progress.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ticarcillin (monosodium) as a superior alternative to ampicillin for preventing the formation of satellite colonies. We will delve into the underlying mechanism of satellite colony formation, the rationale for using ticarcillin, and provide detailed, field-proven protocols for its effective implementation in your cloning workflows.

The Mechanism of Satellite Colony Formation

Satellite colonies arise due to the secretion of β-lactamase by ampicillin-resistant bacteria.[1] The enzyme is not confined within the transformed cell but is also released into the surrounding medium. This extracellular β-lactamase hydrolyzes and inactivates the ampicillin in the immediate vicinity of the transformed colony, creating a localized environment with a reduced antibiotic concentration.[1] Consequently, non-transformed, ampicillin-sensitive bacteria that were plated during the transformation process can proliferate in this "safe zone," forming small satellite colonies.[2]

The longer the incubation period, the more β-lactamase is secreted, leading to a higher incidence of satellite colonies.[3] This not only complicates the identification of true transformants but can also lead to the complete overgrowth of the plate if left for an extended period, compromising the entire experiment.

Ticarcillin: A More Stable and Effective Alternative

Ticarcillin is a carboxypenicillin, a class of β-lactam antibiotics, that, like ampicillin, inhibits bacterial cell wall synthesis.[4] The key advantage of ticarcillin in a cloning context is its greater stability compared to ampicillin.[5][6] It is less susceptible to hydrolysis by the β-lactamase enzyme.[7] This increased stability ensures that a selective concentration of the antibiotic is maintained throughout the incubation period, effectively preventing the growth of non-transformed satellite colonies. While carbenicillin is another more stable alternative to ampicillin, ticarcillin has been shown to be two- to four-fold more active against many gram-negative bacteria, including common laboratory strains of E. coli.[8][9]

For enhanced efficacy, particularly against bacterial strains that produce high levels of β-lactamase, ticarcillin can be used in combination with a β-lactamase inhibitor such as clavulanic acid.[4] Clavulanic acid itself has weak antibacterial activity but irreversibly binds to and inactivates β-lactamase, thereby protecting ticarcillin from degradation.[4]

Data Presentation: Comparison of β-Lactam Antibiotics

The following table summarizes the key properties of ampicillin, carbenicillin, and ticarcillin for their application in molecular cloning.

| Property | Ampicillin | Carbenicillin | Ticarcillin |

| Mechanism of Action | Inhibits bacterial cell wall synthesis | Inhibits bacterial cell wall synthesis | Inhibits bacterial cell wall synthesis |

| Susceptibility to β-lactamase | High | Moderate | Low to Moderate |

| Satellite Colony Formation | Frequent | Less Frequent | Minimal to None |

| Relative Stability in Media | Low | High | High |

| Recommended Working Concentration | 100 µg/mL[10] | 100 µg/mL[11][12] | 100 µg/mL |

| Relative Cost | Low | High | Moderate to High |

Experimental Protocols

Protocol 1: Preparation of Ticarcillin Stock Solution

This protocol describes the preparation of a 100 mg/mL stock solution of ticarcillin (monosodium), which can be stored for long-term use.

Materials:

-

Ticarcillin disodium salt (Molecular Weight: 428.4 g/mol )[13][14]

-

Sterile, deionized, or distilled water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Weighing: Accurately weigh out 1 gram of ticarcillin disodium salt powder and transfer it to a sterile 15 mL conical tube.

-

Dissolving: Add 10 mL of sterile water to the conical tube. Ticarcillin disodium salt is soluble in water up to 50 mg/mL, and a 100 mg/mL solution should readily dissolve with gentle vortexing.[13]

-

Sterilization: Filter-sterilize the ticarcillin solution using a 0.22 µm syringe filter into a new sterile conical tube. This is crucial to prevent contamination of your culture media.

-

Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the antibiotic.

-

Storage: Store the aliquots at -20°C. The stock solution is stable for at least one year when stored properly.[15]

Protocol 2: Preparation of Ticarcillin LB Agar Plates

This protocol details the preparation of Luria-Bertani (LB) agar plates containing ticarcillin at a final working concentration of 100 µg/mL.

Materials:

-

LB agar powder

-

Deionized or distilled water

-

Autoclavable bottle or flask (e.g., 1 L)

-

Sterile petri dishes (100 mm)

-

Ticarcillin stock solution (100 mg/mL)

-

Water bath set to 55°C

-

Stir plate and sterile stir bar (optional)

Procedure:

-

Media Preparation: Prepare 1 liter of LB agar according to the manufacturer's instructions. A common formulation is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of water.[16]

-

Sterilization: Autoclave the LB agar solution for 20 minutes on a liquid cycle.

-

Cooling: After autoclaving, place the molten agar in a 55°C water bath to cool.[10] Allowing the agar to cool to this temperature is critical, as adding the antibiotic to overly hot agar will cause it to degrade. The flask should be cool enough to handle with gloved hands.

-

Adding Ticarcillin: Once the agar has cooled to 55°C, add 1 mL of the 100 mg/mL sterile ticarcillin stock solution to the 1 L of LB agar. This will result in a final concentration of 100 µg/mL.

-

Mixing: Gently swirl the flask to ensure the ticarcillin is evenly distributed throughout the agar. Avoid creating air bubbles.

-

Pouring Plates: In a sterile environment (e.g., next to a Bunsen burner or in a laminar flow hood), pour approximately 20-25 mL of the ticarcillin-containing LB agar into each sterile petri dish.

-

Solidification: Allow the plates to solidify at room temperature.

-

Storage: Once solidified, invert the plates and store them in a sealed bag at 4°C. The plates should be used within 2-4 weeks for optimal performance.

Visualization of Key Processes

Mechanism of β-Lactamase Inactivation of Ampicillin and the Rationale for Ticarcillin

Caption: Comparison of Ampicillin vs. Ticarcillin Selection.

Experimental Workflow: From Transformation to Colony Selection

Caption: Workflow for Cloning with Ticarcillin Selection.

Conclusion and Best Practices

The use of ticarcillin (monosodium) offers a robust and reliable method for selecting transformed bacterial colonies while effectively preventing the formation of satellite colonies. Its enhanced stability in the presence of β-lactamase ensures that selective pressure is maintained throughout the incubation period, leading to cleaner plates and a more efficient cloning workflow. For optimal results, it is recommended to adhere to the following best practices:

-

Use the Recommended Concentration: A working concentration of 100 µg/mL is generally effective for E. coli.

-

Prepare Fresh Plates: While more stable than ampicillin, the efficacy of ticarcillin will decrease over time. For critical experiments, use plates that are no more than two to four weeks old.

-

Proper Storage: Store both stock solutions and prepared plates at the recommended temperatures to maintain antibiotic activity.

-

Avoid Extended Incubation: Do not incubate plates for longer than 18-20 hours, as this can increase the chances of antibiotic breakdown and potential satellite formation, even with a more stable antibiotic.

-

Consider Clavulanic Acid: For particularly problematic strains with high β-lactamase activity, the use of a ticarcillin/clavulanic acid combination (e.g., Timentin™) can provide an additional layer of protection against antibiotic degradation.[17][18][19]

By integrating ticarcillin into your cloning protocols, you can significantly improve the efficiency and reliability of your experiments, saving valuable time and resources in your research and development endeavors.

References

-

Carl ROTH. (n.d.). Ticarcillin disodium salt, 1 g, CAS No. 4697-14-7. Retrieved from [Link]

-

ResearchGate. (2015, April 26). What should I do if Agrobacterium keep on growing on the selection medium? Should i increase antibiotic concentration? Retrieved from [Link]

-

Olawale, A. T., & Feyisola, R. T. (2021). Effects of Different β-Lactam Antibiotics on Indirect Tomato (Solanum lycopersicum L.) Shoot Organogenesis and Agrobacterium tumefaciens Growth Inhibition In Vitro. Plants, 10(6), 1156. [Link]

-

U.S. Pharmacopeia. (n.d.). Ticarcillin and Clavulanic Acid for Injection. Retrieved from [Link]

-

Protocol Online. (2007, June 10). How to get rid of satellite colonies? Retrieved from [Link]

-

ResearchGate. (2025, December 18). Are these satellite colonies/how to prevent? Retrieved from [Link]

-